Betamethasone 21-phosphate-d5
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Overview
Description
Betamethasone 21-phosphate-d5 is a deuterium-labeled derivative of Betamethasone disodium phosphate. This compound is a corticosteroid, commonly used in scientific research for its anti-inflammatory and immunosuppressive properties. The deuterium labeling is particularly useful in pharmacokinetic studies, as it allows for the tracking of the compound within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 21-phosphate-d5 involves the incorporation of deuterium into the Betamethasone disodium phosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the synthesis and confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 21-phosphate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Betamethasone 21-phosphate-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in pharmacokinetic studies to track the distribution and metabolism of corticosteroids.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Used in the development of new corticosteroid-based therapies for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products to ensure consistent dosing and efficacy
Mechanism of Action
Betamethasone 21-phosphate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound inhibits the activity of phospholipase A2, reducing the production of arachidonic acid derivatives such as prostaglandins and leukotrienes. Additionally, it promotes the expression of anti-inflammatory cytokines like interleukin-10 .
Comparison with Similar Compounds
- Betamethasone disodium phosphate
- Dexamethasone disodium phosphate
- Hydrocortisone disodium phosphate
Comparison: Betamethasone 21-phosphate-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Compared to Betamethasone disodium phosphate, it offers improved stability and allows for more precise tracking within biological systems. Dexamethasone disodium phosphate and Hydrocortisone disodium phosphate, while similar in their corticosteroid activity, do not possess the same deuterium labeling, making them less suitable for certain types of research .
Properties
Molecular Formula |
C22H30FO8P |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[1,1-dideuterio-2-oxo-2-[(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |
InChI Key |
VQODGRNSFPNSQE-PAEDUFRWSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H]([C@@]4(C(=O)C([2H])([2H])OP(=O)(O)O)O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |
Origin of Product |
United States |
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